molecular formula C8H4BrN3 B567417 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1207625-52-2

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B567417
CAS No.: 1207625-52-2
M. Wt: 222.045
InChI Key: QWIBSCOXGQEKFH-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a versatile chemical intermediate prized in medicinal chemistry for the construction of biologically active compounds. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a privileged pharmacophore known for its ability to mimic purine bases, allowing it to interact effectively with the ATP-binding sites of various kinases . This makes it a fundamental building block in the design and synthesis of potential kinase inhibitors, such as those targeting Maternal Embryonic Leucine Zipper Kinase (MELK), for oncology research . Furthermore, the specific substitution pattern on this scaffold is critical for activity. The bromine atom at the 5-position provides a synthetic handle for further functionalization via cross-coupling reactions, enabling exploration of structure-activity relationships . Concurrently, the electron-withdrawing nitrile group at the 4-position can be essential for optimal binding, as similar substituents have been shown to be a required feature for high-potency inhibitors of enzymes like Human Neutrophil Elastase (HNE), a protease target in inflammatory respiratory diseases . The combination of these features renders this compound a high-value precursor for researchers developing novel therapeutic agents in cancer and inflammation.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIBSCOXGQEKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736385
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207625-52-2
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Drug discovery applications using 5-bromo-4-cyano-7-azaindole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 5-bromo-4-cyano-7-azaindole Intermediates in Drug Discovery

Executive Summary

The 7-azaindole scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique ability to mimic the purine core of ATP and form critical bidentate hydrogen bonds with the kinase hinge region has cemented its role as a foundational template for numerous drug candidates.[3][4][5] This guide focuses on a highly versatile, functionalized intermediate, 5-bromo-4-cyano-7-azaindole , and elucidates its strategic value in the rapid generation of potent and selective kinase inhibitors. We will explore the synthetic utility of this intermediate, delve into its application in the development of inhibitors for key therapeutic targets such as Janus Kinase (JAK) and Rho-associated Kinase (ROCK), and provide detailed, field-proven experimental protocols for its derivatization and evaluation.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The power of the 7-azaindole core lies in its bioisosteric relationship with indole and purine systems.[1][6] The introduction of a nitrogen atom at the 7-position creates a unique hydrogen bonding signature: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[5] This arrangement allows it to form two specific hydrogen bonds with the backbone amide residues in the hinge region of the ATP-binding site of most kinases, providing a strong and well-defined anchor for the inhibitor.[3][4] This fundamental interaction is the basis for the scaffold's widespread success, as exemplified by the FDA-approved B-RAF inhibitor Vemurafenib, which was developed from a 7-azaindole fragment.[1][4][7]

Strategic Advantage of the 5-bromo-4-cyano-7-azaindole Intermediate

While the 7-azaindole core provides the anchoring point, achieving potency and selectivity requires precise decoration of the scaffold with substituents that can access other key pockets within the ATP-binding site. The 5-bromo-4-cyano-7-azaindole intermediate is engineered for this purpose, offering two distinct points for chemical elaboration.

  • The 5-Bromo Position: This is the primary reactive handle. The bromine atom is perfectly suited for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][8] This allows for the efficient and modular installation of a wide range of aryl and heteroaryl moieties. These appended groups can be tailored to occupy hydrophobic pockets, form additional hydrogen bonds, or modulate the physicochemical properties of the final compound, directly influencing its potency, selectivity, and pharmacokinetic profile.

  • The 4-Cyano Position: The electron-withdrawing nature of the nitrile group significantly modulates the electronic character of the azaindole ring system, which can influence binding affinities. Furthermore, the cyano group itself can serve as a hydrogen bond acceptor or be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a secondary vector for optimization.

The synthesis of this key intermediate typically builds upon established methods for functionalizing the 7-azaindole core, often starting from commercially available 2-aminopyridine derivatives.[9][10]

G cluster_start Starting Materials cluster_core Core Intermediate Synthesis cluster_target Target Intermediate cluster_diversification Diversification Reactions 2-Aminopyridine 2-Aminopyridine 5-bromo-7-azaindole 5-bromo-7-azaindole 2-Aminopyridine->5-bromo-7-azaindole Multi-step Synthesis 5-bromo-4-halo-7-azaindole 5-bromo-4-halo-7-azaindole 5-bromo-7-azaindole->5-bromo-4-halo-7-azaindole Halogenation Target 5-bromo-4-cyano-7-azaindole 5-bromo-4-halo-7-azaindole->Target Cyanation Suzuki Suzuki Coupling (Aryl/Heteroaryl) Target->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynes) Target->Sonogashira Pd/Cu-catalyzed Buchwald Buchwald-Hartwig (Amines/Amides) Target->Buchwald Pd-catalyzed

Synthetic utility of the 5-bromo-4-cyano-7-azaindole intermediate.

Application Case Study 1: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors.[3] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune and inflammatory diseases, such as rheumatoid arthritis, making JAKs high-value therapeutic targets.[7]

The 7-azaindole scaffold is a proven template for potent JAK inhibitors. Decernotinib (VX-509), a selective JAK3 inhibitor, showcases the potential of this scaffold.[3][11] Using the 5-bromo-4-cyano-7-azaindole intermediate, medicinal chemists can rapidly explore the structure-activity relationships (SAR) required for potent and selective JAK inhibition. The 5-position is typically functionalized with groups that project towards the solvent-exposed region of the ATP-binding site, allowing for fine-tuning of selectivity and physical properties.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK blocks ATP site G start Design Phase (Computational Modeling) intermediate 5-bromo-4-cyano- 7-azaindole start->intermediate synthesis Synthesis (Suzuki Coupling) intermediate->synthesis library Compound Library synthesis->library assay In Vitro Kinase Assay (IC50 Determination) library->assay sar SAR Analysis assay->sar sar->start Iterative Design lead_opt Lead Optimization (ADME/Tox) sar->lead_opt

Iterative workflow for the synthesis and screening of novel JAK inhibitors.

Application Case Study 2: Rho-associated Kinase (ROCK) Inhibitors

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a central role in regulating the actin cytoskeleton. [12]Their function in smooth muscle contraction, cell adhesion, and motility makes them attractive targets for diseases such as hypertension, glaucoma, and erectile dysfunction. [12][13][14]The 7-azaindole scaffold has been successfully employed to generate highly potent and selective ROCK inhibitors. [12][13] In this context, the 5-bromo-4-cyano-7-azaindole intermediate allows for the exploration of substituents that can interact with specific residues in the ROCK active site, differentiating it from other closely related kinases like Protein Kinase A (PKA) and thus achieving high selectivity. [12]

Data Presentation: SAR of 7-Azaindole ROCK Inhibitors

The following table summarizes representative SAR data for a hypothetical series of ROCK inhibitors derived from the 5-bromo-4-cyano-7-azaindole intermediate, illustrating the impact of varying the 5-position substituent.

Compound ID5-Position Substituent (R)ROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/ROCK1)
AZN-001 Phenyl55>10,000>180
AZN-002 3-Pyridyl25>10,000>400
AZN-003 4-Fluorophenyl40>10,000>250
AZN-004 3-Aminophenyl85,200650
AZN-005 Isoquinoline12>10,000>830

Data is illustrative and based on trends reported in the literature. [12][13]

Experimental Protocols

The following protocols are provided as self-validating, field-proven methodologies for the synthesis and evaluation of novel kinase inhibitors using the target intermediate.

Protocol 1: Synthesis of a 5-Aryl-4-cyano-7-azaindole via Suzuki-Miyaura Coupling

Rationale: This protocol describes the cornerstone reaction for diversifying the 5-bromo-4-cyano-7-azaindole intermediate. The choice of a palladium catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions. Dioxane and aqueous sodium carbonate is a robust, widely used system for this transformation on electron-deficient heterocyclic systems.

Methodology:

  • Reagent Preparation: To a 25 mL oven-dried flask, add 5-bromo-4-cyano-7-azaindole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.5 mmol, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10 minutes.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting suspension by bubbling argon through it for an additional 15 minutes.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 0.05 eq.) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-4-cyano-7-azaindole product.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

Rationale: To validate the biological activity of the synthesized compounds, a robust and high-throughput in vitro assay is required. The LanthaScreen® binding assay is a fluorescence resonance energy transfer (FRET)-based competition assay that measures the displacement of a fluorescent tracer from the kinase active site by the test inhibitor, providing an accurate determination of the dissociation constant (Kd) or IC₅₀.

Methodology:

  • Reagent Preparation: Prepare a serial dilution of the test compounds in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of each concentration of the test compound.

  • Kinase/Tracer Addition: Add 5 µL of a pre-mixed solution containing the target kinase (e.g., JAK2 or ROCK1) and the corresponding Alexa Fluor® 647-labeled kinase tracer.

  • Antibody Addition: Add 2.5 µL of the Europium-labeled anti-tag antibody specific to the kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5-bromo-4-cyano-7-azaindole scaffold is a powerful and versatile intermediate in modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a streamlined path for the rapid synthesis of diverse compound libraries targeting the kinome. The strategic application of this intermediate, coupled with robust synthetic and biological evaluation protocols, enables an efficient and effective workflow for the identification and optimization of novel kinase inhibitors. Future applications will undoubtedly extend beyond JAK and ROCK to other kinase families implicated in oncology, neurodegenerative disorders, and metabolic diseases, further cementing the legacy of the 7-azaindole core in medicinal chemistry.

References

  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Google Patents. (2018).
  • He, F., Zhang, H., Guo, G., Liu, S., & Wang, Q. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6245. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Luo, G., et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Google Patents. (2012).
  • Pre-print server. (n.d.). 5-Bromo-7-azaindole: Synthesis, XRD analysis and solubility under different condition. [Link]

  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Feng, Y., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [Link]

  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Eureka. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Feng, Y., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Kumar, A., & Singh, B. (2020). Azaindole Therapeutic Agents. Archiv der Pharmazie. [Link]

  • Mushtaq, N., et al. (n.d.). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Feng, Y., et al. (2011). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). PubMed. [Link]

Sources

Navigating the Stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Physicochemical Stability and Handling of a Key Pharmaceutical Building Block

Introduction: The Significance of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Drug Discovery

This compound is a vital heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its rigid, nitrogen-containing scaffold is a common feature in compounds targeting protein kinases and other key players in cellular signaling pathways, making it a valuable asset in the development of novel therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry, and its derivatives have shown promise as potent inhibitors of various enzymes.

Given its integral role in the synthesis of potentially life-saving drugs, a thorough understanding of the stability of this compound under typical laboratory and storage conditions is paramount. This technical guide provides a comprehensive overview of the known and inferred stability profile of this compound, offering insights into its handling, storage, and potential degradation pathways to ensure its integrity throughout the research and development process.

Physicochemical Properties and Inferred Stability Profile

While specific, in-depth stability studies on this compound are not extensively reported in publicly available literature, a robust stability profile can be inferred from the data available for its parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole), and the known reactivity of its constituent functional groups.

The parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is generally described as a stable solid under recommended storage conditions.[1] However, it is also noted to be sensitive to certain environmental factors.

Key Considerations for Stability:

  • Thermal Stability: The parent compound should be kept away from high temperatures, sparks, and open flames.[1] This suggests that elevated temperatures may induce decomposition.

  • Light Sensitivity: Exposure to light is a condition to be avoided for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1] Aromatic and heterocyclic compounds, particularly those with halogen substituents, can be susceptible to photodecomposition.

  • Oxidative Stability: Strong oxidizing agents are listed as incompatible materials, indicating a potential for oxidative degradation of the electron-rich pyrrolo[2,3-b]pyridine ring system.[1]

  • Hydrolytic Stability: While the parent compound is a stable solid, the introduction of a carbonitrile group at the 4-position introduces a potential site for hydrolysis. Under strongly acidic or basic aqueous conditions, the nitrile group could potentially hydrolyze to a carboxylic acid or an amide. Studies on other pyrrolopyridine derivatives, such as pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have shown that the heterocyclic core can be susceptible to hydrolysis under alkaline conditions.[2]

Summary of Physicochemical Properties (for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine):

PropertyValueSource
Appearance Off-white to grey to light yellow solid[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Melting Point 178-179 °C[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized under ambient or stress conditions. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the compound's purity over time.

cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products A This compound B Hydrolysis (Acid/Base) A->B C Photodecomposition (UV Light) A->C D Oxidation (Air/Peroxides) A->D E 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxamide B->E G Debrominated Species C->G H Ring-Opened Products D->H F 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid E->F

Caption: Potential degradation pathways for this compound.

Recommended Handling and Storage Protocols

To ensure the long-term stability and integrity of this compound, the following handling and storage procedures are recommended, based on the information available for the parent compound and general best practices for sensitive chemical reagents.

Storage:

  • Temperature: Store in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep the container tightly sealed to prevent moisture and air exposure.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

Handling:

  • Inert Atmosphere: For weighing and transferring, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Experimental Workflow for Stability Assessment

For researchers who need to generate their own stability data for this compound, a well-designed experimental workflow is essential. The following diagram outlines a typical approach to a forced degradation study.

cluster_setup Forced Degradation Study Setup cluster_conditions Stress Conditions cluster_analysis Analysis A Prepare Solutions of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Stress (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photostability (ICH Q1B conditions) A->F G Time-Point Sampling B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Characterization of Degradation Products H->I

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions as outlined in the diagram above. Include a control sample stored under recommended conditions.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Sample Quenching: If necessary, quench the degradation reaction by neutralizing the acid/base or by diluting the sample in the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

Conclusion: Ensuring the Integrity of a Valuable Synthetic Intermediate

References

  • Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from [Link]

  • Gawinecki, R., Trzebiatowska, K., & Cholewiński, G. (2007). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 125-131.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a scalable, high-purity synthesis protocol for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (also known as 5-bromo-4-cyano-7-azaindole).[1] This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, FGFR) where the 4-cyano group serves as a handle for hydrolysis to amides/acids or as an electrophile, while the 5-bromo group remains available for orthogonal cross-coupling.

Abstract

This guide provides a validated, three-step protocol for the synthesis of this compound starting from commercially available 5-bromo-7-azaindole.[1] The route utilizes a highly regioselective N-oxide rearrangement to install a leaving group at the C4 position, followed by a nucleophilic aromatic substitution (SNAr) that selectively targets C4 over the C5-bromide. This procedure is designed for scalability (gram to kilogram), emphasizing safety and purification efficiency (crystallization over chromatography).

Introduction & Strategic Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is ubiquitous in medicinal chemistry due to its resemblance to purines.[1] However, functionalizing the pyridine ring (C4/C5) selectively is challenging.

  • The Challenge: Direct electrophilic halogenation of 7-azaindole occurs at C3 (pyrrole ring). Functionalizing C4 requires activating the pyridine ring.

  • The Solution: We utilize the N-oxide activation strategy . Oxidation of the pyridine nitrogen activates the C4 position for nucleophilic attack or rearrangement.

  • Selectivity Control: The critical requirement is to install the nitrile at C4 without displacing the bromine at C5. We exploit the electronic difference: C4 is para to the pyridine nitrogen (highly activated for SNAr), while C5 is meta (deactivated for SNAr but active for Pd-catalyzed coupling). By using copper(I) cyanide or potassium cyanide under non-oxidative addition conditions, we achieve exclusive C4 cyanation.

Retrosynthetic Logic

The synthesis is deconstructed into three logical phases:

  • Activation: Conversion of the starting material to its N-oxide.[2]

  • Functionalization: Regioselective chlorination at C4 via Meisenheimer-type rearrangement.[1]

  • Substitution: Selective displacement of the 4-chloro group with cyanide.

Retrosynthesis Target 5-Bromo-4-cyano-7-azaindole (Target) Intermediate2 5-Bromo-4-chloro-7-azaindole (Key Intermediate) Target->Intermediate2 S_NAr Cyanation (CuCN or KCN) Intermediate1 5-Bromo-7-azaindole N-oxide Intermediate2->Intermediate1 POCl3 Rearrangement (Chlorination) Start 5-Bromo-7-azaindole (Commercial SM) Intermediate1->Start mCPBA Oxidation

Figure 1: Retrosynthetic analysis showing the activation of C4 via N-oxide rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-7-azaindole N-oxide

Objective: Activate the pyridine ring for C4 functionalization.[1] Scale: 100 g basis.

  • Reagents:

    • 5-Bromo-7-azaindole (1.0 equiv)[1]

    • m-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, 70-75% purity)[1]

    • Ethyl Acetate (EtOAc) or DCM (10 vol)[1]

    • Potassium carbonate (aq. solution)

Procedure:

  • Dissolve 5-bromo-7-azaindole (100 g, 0.51 mol) in EtOAc (1.0 L) at ambient temperature.

  • Cool the solution to 0–5 °C.

  • Add mCPBA (150 g, ~0.61 mol active) portion-wise over 1 hour, maintaining internal temperature <10 °C. Exothermic reaction.

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Starting material should be <1%).

  • Workup: The product often precipitates as the m-chlorobenzoic acid salt.

    • Cool to 0 °C and filter the solids.

    • Suspend the wet cake in water (500 mL) and adjust pH to ~9-10 with saturated aq. K₂CO₃ to liberate the free base.

    • Stir for 30 min, filter the off-white solid, and wash with water (2 x 200 mL) and cold ether (100 mL).

  • Drying: Dry in a vacuum oven at 45 °C.

    • Yield: Expect 85–95% (approx. 95–105 g).

    • Purity: >98% (HPLC).

Step 2: Synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Objective: Install a leaving group at C4 via Reissert-Henze type rearrangement.[1] Safety Note: POCl₃ is corrosive and reacts violently with water. Use a scrubber.

  • Reagents:

    • 5-Bromo-7-azaindole N-oxide (from Step 1)[1]

    • Phosphorus oxychloride (POCl₃) (5–8 vol, solvent/reagent)

    • Alternative: POCl₃ (2.0 equiv) in Toluene/DIPEA (for milder conditions).[1]

Procedure:

  • Place 5-bromo-7-azaindole N-oxide (100 g) in a dry reactor under nitrogen.

  • Add POCl₃ (500 mL) slowly. Note: The reaction can be run neat or in chloroform.

  • Heat the mixture to reflux (approx. 105 °C) for 4–6 hours.

    • Mechanism:[1][3][4][5][6][7][8] The N-oxide oxygen attacks P, forming an activated intermediate. Chloride attacks C4 (or C6), followed by elimination of the phosphate group and re-aromatization. In 5-bromo substituted systems, C4 attack is favored sterically and electronically.[1]

  • Monitor by HPLC. The N-oxide peak will disappear, and a less polar product peak will appear.

  • Quench (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

    • Dilute the residue with DCM (500 mL).

    • Pour the organic stream slowly into ice-water (1 kg) with vigorous stirring. Maintain temp <20 °C.

    • Neutralize carefully with aq. NaOH (2M) or NH₄OH to pH ~7–8.

  • Isolation:

    • Separate phases. Extract aqueous layer with DCM (2 x 300 mL).[1]

    • Combine organics, dry over MgSO₄, and concentrate.

    • Purification: Slurry the crude solid in methanol or acetonitrile/water to remove regioisomers (if any) and phosphorus byproducts. Filter to collect the beige solid.

    • Yield: Expect 60–75%.

    • Data: MS (ESI) m/z 230.9/232.9 [M+H]⁺.[1]

Step 3: Selective Cyanation to this compound

Objective: Selective SNAr displacement of 4-Cl without touching 5-Br.[1]

  • Reagents:

    • 5-Bromo-4-chloro-7-azaindole (1.0 equiv)[1]

    • Copper(I) Cyanide (CuCN) (1.5–2.0 equiv)[1]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF[1]

    • Alternative: KCN (2.0 equiv) + DABCO (0.1 equiv) in DMSO/Water (SNAr specific).[1]

Recommended Procedure (Rosenmund-von Braun Modified):

  • Charge 5-bromo-4-chloro-7-azaindole (50 g, 0.216 mol) and CuCN (29 g, 0.32 mol) into a reactor.

  • Add NMP (250 mL). Degas with nitrogen for 15 mins.

  • Heat to 140–150 °C for 12–24 hours.

    • Control Point: Monitor closely by HPLC. The 4-Cl is more reactive than 5-Br due to the activation by the pyridine nitrogen (para-position). However, prolonged heating or Pd-catalysts can lead to dicyano species.[1] Stop when 4-Cl is consumed.[1]

  • Workup (Cyanide Destruction):

    • Cool to RT. Dilute with EtOAc (500 mL).

    • Add a solution of FeCl₃ or Ethylenediamine (10% aq) to complex the copper salts. Stir vigorously for 30 min.

    • Filter the mixture through a Celite pad to remove copper salts.

    • Wash the filtrate with water (3 x 300 mL) and brine.

  • Purification:

    • Concentrate the organic layer.

    • Recrystallize from Ethanol/Water or Toluene.

    • Yield: Expect 50–65%.

Analytical Data & Quality Control

CompoundAppearanceKey 1H NMR Features (DMSO-d6)MS (ESI)
Start (5-Br) White solidδ 8.3 (s, 1H, H6), 8.0 (s, 1H, H4), 7.5 (d, H2), 6.4 (d, H3)197/199
Step 2 (4-Cl) Beige solidδ 8.4 (s, 1H, H6). Loss of H4 singlet. 231/233
Final (4-CN) Off-white solidδ 8.6 (s, 1H, H6).[1] H4 absent. NH broad ~12.5.222/224

Note on NMR: The disappearance of the proton at C4 (approx 8.0 ppm in starting material) and the retention of the proton at C6 (approx 8.3–8.6 ppm) confirms the regioselectivity.

Safety & Handling

  • Cyanide Hazard: Step 3 involves metal cyanides. All operations must be performed in a functioning fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available. Waste streams must be treated with bleach (NaOCl) to oxidize cyanide to cyanate before disposal.

  • POCl₃: Highly corrosive. Quenching is extremely exothermic; add the reaction mixture to water, never water to the mixture.

  • mCPBA: Shock sensitive in dry, high-purity form.[1] Keep wet or in solution.[3]

References

  • Synthesis of 4-chloro-7-azaindoles: ChemicalBook, "4-Chloro-7-azaindole synthesis," accessed Oct 2023.[1]

  • Regioselective Functionalization: ResearchGate, "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole," accessed Oct 2023.[1]

  • Reissert-Henze Reaction: Thieme Connect, "The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction," accessed Oct 2023.[1]

  • Nucleophilic Substitution: ChemGuide, "Nucleophilic substitution - halogenoalkanes and cyanide ions," accessed Oct 2023.[1]

Sources

Application Note: A Guide to N-Alkylation Protocols for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile core, a substituted 7-azaindole, is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and improves physicochemical properties such as solubility.[3] This framework is central to the development of numerous targeted therapeutics, particularly protein kinase inhibitors.[1]

N-alkylation of the pyrrole nitrogen (the N-1 position) is a critical synthetic step for modulating the biological activity, selectivity, and pharmacokinetic profile of these molecules. The substituent introduced at this position can form key interactions within a protein's binding pocket, alter the molecule's conformation, or tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides an in-depth analysis and detailed protocols for three robust methods for the N-alkylation of this compound. The choice of protocol depends on the nature of the alkylating agent, the scale of the reaction, and the functional group tolerance required. We will explore the causality behind experimental choices to empower researchers to adapt these methods to their specific needs.

Foundational Chemical Principles

The N-alkylation of this scaffold is governed by several key factors:

  • N-H Acidity: The pyrrole N-H proton is significantly acidic. This acidity is enhanced by the electron-withdrawing effects of the fused pyridine ring and, crucially, the potent nitrile (-CN) group at the C-4 position. This makes deprotonation relatively facile, which is the first step in most alkylation protocols.

  • Regioselectivity: The primary challenge in alkylating azaindoles is controlling the site of modification. Alkylation can potentially occur at the pyrrole nitrogen (N-1), the pyridine nitrogen (N-7), or the nucleophilic C-3 position. For this substrate, the high acidity of the N-1 proton strongly favors deprotonation and subsequent alkylation at this site, minimizing competing side reactions often seen in less-activated indole systems.[4]

  • Nucleophilicity: Once deprotonated, the resulting indolide anion is a potent nucleophile, readily attacking suitable electrophiles (e.g., alkyl halides, tosylates) to form the desired N-C bond.

Below is a general workflow for the N-alkylation process.

N-Alkylation Workflow cluster_0 Phase 1: Preparation & Deprotonation cluster_1 Phase 2: Alkylation & Monitoring cluster_2 Phase 3: Work-up & Purification Start Start with This compound Dissolve Dissolve in appropriate anhydrous solvent (e.g., DMF, THF) Start->Dissolve AddBase Add Base (e.g., NaH, K2CO3, or Mitsunobu reagents) Dissolve->AddBase Deprotonation Formation of Nucleophilic Anion / Activated Complex AddBase->Deprotonation AddElectrophile Add Alkylating Agent (R-X or R-OH) Deprotonation->AddElectrophile Reaction Stir at specified temperature (0°C to elevated temps) AddElectrophile->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purify Crude Product (Column Chromatography) Extract->Purify End Isolated N-Alkylated Product Purify->End

Caption: General experimental workflow for N-alkylation.

Comparative Overview of Protocols

Three primary methods are presented, each with distinct advantages and considerations. The following table summarizes their key features to aid in protocol selection.

FeatureMethod 1: Classical SN2 (NaH)Method 2: Mitsunobu ReactionMethod 3: Phase-Transfer Catalysis (PTC)
Alkylation Source Alkyl halides, tosylates, mesylatesPrimary & secondary alcoholsAlkyl halides, tosylates
Key Reagents NaH, DMF/THFPPh₃, DEAD/DIADTBAB, K₂CO₃/NaOH
Temperature 0 °C to Room Temp (or higher)0 °C to Room TempRoom Temp to 80 °C
Pros Highly effective, widely applicable, strong driving forceMild, neutral conditions, uses alcohols directly, good for sensitive substratesScalable, often uses cheaper/safer bases, "greener" solvents possible
Cons Requires stringent anhydrous conditions, NaH is hazardousStoichiometric phosphine oxide and hydrazine byproducts can complicate purificationMay require optimization, sometimes slower, not suitable for alcohol alkylating agents
Ideal For Standard alkylations with reactive electrophilesIntroducing complex or chiral fragments from alcoholsLarge-scale synthesis and process chemistry applications

Detailed Experimental Protocols

Method 1: Classical SN2 Alkylation using Sodium Hydride

This protocol is the most common and direct method for N-alkylation using alkyl halides. The use of sodium hydride (NaH), a strong, non-nucleophilic base, ensures irreversible deprotonation to form the highly nucleophilic sodium salt.

Rationale for Reagent Selection:

  • Base (NaH): Irreversibly deprotonates the pyrrole N-H. The byproduct is H₂ gas, which escapes and drives the equilibrium forward.[5]

  • Solvent (Anhydrous DMF): A polar aprotic solvent that effectively dissolves the starting material and the intermediate sodium salt, facilitating the subsequent SN2 reaction.[6]

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration). Stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure the reaction is well-vented. Stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the anion.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Work-up: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Dilute with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the broad N-H singlet (typically >11 ppm) in the ¹H NMR spectrum is a primary indicator of successful alkylation.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and reliable method for N-alkylating with primary or secondary alcohols.[7] It proceeds with a net inversion of stereochemistry at the alcohol's carbon center, making it valuable for synthesizing chiral molecules.[8][9]

Rationale for Reagent Selection:

  • Reagents (PPh₃ and DEAD/DIAD): Triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD) form a reactive phosphonium salt intermediate with the alcohol. This converts the alcohol's hydroxyl group into an excellent leaving group, which is then displaced by the pyrrole nitrogen.[10]

  • Solvent (Anhydrous THF): A common ethereal solvent that is suitable for the reaction intermediates.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF, approx. 0.1 M concentration) and stir until a homogeneous solution is formed.

  • Activation: Cool the solution to 0 °C in an ice-water bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes.

    • Scientist's Note: The reaction is often characterized by a color change from colorless to yellow/orange upon addition of the azodicarboxylate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: The primary challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Direct purification by silica gel column chromatography is the most common method. A gradient of ethyl acetate in hexanes is typically effective.

  • Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and HRMS.

Method 3: Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for large-scale synthesis, avoiding hazardous reagents like NaH and often allowing for less stringent anhydrous conditions.[11] A phase-transfer catalyst shuttles the deprotonated azaindole from the solid or aqueous basic phase into the organic phase where it can react with the alkyl halide.[12]

Rationale for Reagent Selection:

  • Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is a common quaternary ammonium salt. Its lipophilic cation pairs with the indolide anion, making it soluble in the organic solvent.

  • Base (K₂CO₃): A mild, inexpensive, and easy-to-handle solid base.

  • Solvent System (Toluene/Acetonitrile): A non-polar or polar aprotic solvent where the alkylation reaction occurs.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), powdered potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add the organic solvent (e.g., Acetonitrile or Toluene, approx. 0.2 M).

  • Alkylation: Add the alkyl halide (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously for 6-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Vigorous stirring is essential for efficient phase transfer.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and the catalyst.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.

  • Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and HRMS.

Protocol Selection Guide

Choosing the optimal protocol is crucial for synthetic success. The following decision tree, rendered in DOT language, provides a logical framework for this choice.

Protocol_Selection_Guide Start What is your alkylating agent? IsAlcohol Alcohol (Primary or Secondary) Start->IsAlcohol Alcohol IsHalide Alkyl Halide / Tosylate Start->IsHalide Halide/Tosylate UseMitsunobu Use Method 2: Mitsunobu Reaction IsAlcohol->UseMitsunobu Scale What is the reaction scale? IsHalide->Scale Sensitivity Is the substrate sensitive to strong base? Scale->Sensitivity Small / Lab Scale UsePTC Use Method 3: Phase-Transfer Catalysis Scale->UsePTC Large Scale (>5g) Sensitivity->UseMitsunobu Yes UseNaH Use Method 1: Classical S-N-2 (NaH) Sensitivity->UseNaH No

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. As a key intermediate in the development of targeted therapeutics, such as protein kinase inhibitors, achieving a high yield and purity of this scaffold is critical.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Proposed Synthetic Pathway

The most reliable and commonly employed route to the target molecule involves a three-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The pathway is designed to control regioselectivity and introduce the required functional groups in a logical order.

G cluster_0 Stage 1: Electrophilic Bromination cluster_1 Stage 2: N-Oxidation cluster_2 Stage 3: Cyanation (Reissert-Henze Type) A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 5-Bromo-1H-pyrrolo[2,3-b]pyridine A->B  NBS, MeCN or DMF  0°C to RT C 5-Bromo-1H-pyrrolo[2,3-b]pyridine D 5-Bromo-1H-pyrrolo[2,3-b]pyridine 1-oxide C->D  m-CPBA, Acetone or DCM  0°C to RT E 5-Bromo-1H-pyrrolo[2,3-b]pyridine 1-oxide F Target Molecule: 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 4-carbonitrile E->F  TMSCN, Et3N or DIEA  DCM or DCE, RT to 80°C

Caption: Proposed three-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for this three-step synthesis?

A: While yields are highly dependent on scale and execution, a well-optimized process should target an overall yield of 35-50%. The bromination and oxidation steps can often exceed 80% yield individually, but the final cyanation step is typically the most challenging and may range from 50-70%.

Q2: Which step is the most critical for maximizing the final yield?

A: The final cyanation (Stage 3) is the most sensitive and yield-determining step. It is a modified Reissert-Henze reaction, which requires careful control of reagents and conditions to avoid side reactions and ensure complete conversion.[2][3] Success in this stage is predicated on the high purity of the N-oxide intermediate from Stage 2.

Q3: Are there alternative synthetic routes to consider?

A: An alternative involves a Fischer indole synthesis using a pre-functionalized hydrazine and ketone, which can build the 5-bromo-7-azaindole core directly.[4] However, this route can have limitations in substrate availability and may result in lower yields compared to the late-stage functionalization pathway detailed here.

Q4: What are the primary safety concerns during this synthesis?

A:

  • Bromination: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive solid, especially upon shock or friction. It is a strong oxidizer. Avoid contact with metals.

  • Cyanation: Trimethylsilyl cyanide (TMSCN) is highly toxic. It readily hydrolyzes to release hydrogen cyanide (HCN) gas, which is a potent poison. This entire step must be performed in a certified chemical fume hood. All glassware and waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

Troubleshooting Guide: Stage 1 - Bromination

Objective: To regioselectively install a bromine atom at the C5 position of the 7-azaindole core. The pyrrole ring is highly activated towards electrophilic substitution, making the C5 position electronically favored.[5]

Standard Protocol: Electrophilic Bromination
  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by flash chromatography or recrystallization.

Troubleshooting Stage 1
Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive NBS (hydrolyzed over time). 2. Insufficient reaction time or temperature.1. Use a fresh bottle of NBS or recrystallize old NBS from water. 2. Allow the reaction to stir longer at room temperature or gently warm to 30-40°C, monitoring carefully.
Formation of Di-brominated or other Poly-brominated Byproducts 1. Reaction temperature was too high. 2. Rapid addition of NBS causing localized high concentrations. 3. Use of more than 1.05 equivalents of NBS.1. Maintain a temperature of 0-5°C during NBS addition. 2. Add NBS in small portions over a longer period. Consider adding a solution of NBS in DMF/MeCN dropwise. 3. Use precisely 1.0 equivalent of NBS and monitor closely, stopping the reaction as soon as the starting material is consumed.
Presence of 3-Bromo Isomer The C3 position is also activated. This is more common in highly polar aprotic solvents like DMF.1. Switch the solvent to a less polar option like dichloromethane (DCM) or tetrahydrofuran (THF). 2. Ensure the temperature is kept low to maximize kinetic control, which favors C5 bromination.
Difficult Purification Product co-elutes with succinimide byproduct.1. Before extraction, perform an aqueous wash with dilute NaOH to remove the acidic succinimide. 2. Consider recrystallization from an ethanol/water or ethyl acetate/hexane mixture.
Troubleshooting Guide: Stage 2 - N-Oxidation

Objective: To oxidize the pyridine nitrogen of 5-Bromo-1H-pyrrolo[2,3-b]pyridine to form the corresponding N-oxide. This is a crucial activation step for the subsequent cyanation at the C4 position.

Standard Protocol: N-Oxidation
  • Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetone or DCM.

  • Cool the solution to 0°C.

  • Add m-CPBA (approx. 77% purity, 1.2-1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC/LC-MS indicates full conversion.

  • Cool the reaction mixture and filter to remove the m-chlorobenzoic acid byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acid.

  • Extract, dry, and concentrate the organic layer to yield the N-oxide, which is often used directly in the next step without further purification.

Troubleshooting Stage 2
Observed ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient m-CPBA. 2. Decomposed m-CPBA.1. Increase the equivalents of m-CPBA to 1.5. If the reaction stalls, an additional 0.2-0.3 eq can be added. 2. Use a fresh container of m-CPBA. Its activity can decrease over time.
Product Degradation (Darkening of Reaction Mixture) 1. Over-oxidation or reaction at elevated temperatures. 2. The pyrrole ring can be sensitive to strong oxidants.1. Maintain the reaction temperature below 25°C. 2. Monitor the reaction closely and process it as soon as the starting material is consumed. Avoid prolonged reaction times.
Low Isolated Yield The N-oxide product can be highly polar and may have some water solubility, leading to losses during aqueous workup.1. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility. 2. Use a continuous extraction apparatus for small-scale reactions or perform multiple extractions (5-7 times) with DCM or a 9:1 DCM:IPA mixture.
Troubleshooting Guide: Stage 3 - Cyanation

Objective: To introduce the carbonitrile group at the C4 position via a modified Reissert-Henze reaction. The N-oxide activates the C4 and C6 positions towards nucleophilic attack.

Standard Protocol: Cyanation
  • Dissolve the crude 5-Bromo-1H-pyrrolo[2,3-b]pyridine 1-oxide (1.0 eq) in anhydrous DCM or 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar).

  • Add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIEA) (2.0-3.0 eq).

  • Add Trimethylsilyl cyanide (TMSCN) (1.5-2.0 eq) dropwise at room temperature.

  • Heat the reaction to 40-80°C and stir for 2-16 hours, monitoring by TLC/LC-MS.[3]

  • Cool to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Stir for 1 hour to ensure complete hydrolysis of any remaining TMSCN.

  • Extract the product with ethyl acetate or DCM, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting Stage 3

G Start Low Yield in Cyanation Step Check1 Was the N-Oxide Substrate Pure? Start->Check1 Check2 Were Anhydrous Conditions Maintained? Check1->Check2 Yes Sol1 Re-purify N-Oxide via chromatography or recrystallization. Check1->Sol1 No Check3 Was the TMSCN Reagent Active? Check2->Check3 Yes Sol2 Dry solvent and glassware. Run under inert atmosphere. Check2->Sol2 No Sol3 Use a new, sealed bottle of TMSCN. Distill if necessary. Check3->Sol3 No Consider increasing temperature or\nchanging base/solvent. Consider increasing temperature or changing base/solvent. Check3->Consider increasing temperature or\nchanging base/solvent. Yes

Caption: Decision workflow for troubleshooting the cyanation stage.

Observed ProblemPotential Cause(s)Recommended Solution(s)
No or Minimal Reaction 1. Inactive TMSCN (hydrolyzed). 2. Insufficient temperature. 3. Impure N-oxide starting material.1. Use a fresh, sealed bottle of TMSCN. 2. Gradually increase the reaction temperature, up to the boiling point of the solvent (e.g., 80°C for DCE). 3. Purify the N-oxide intermediate before use. Residual acids or other impurities can inhibit the reaction.
Formation of De-oxygenated Starting Material The N-oxide can be reduced back to the parent heterocycle under certain conditions.This suggests the reaction conditions are not suitable for the desired nucleophilic addition. Consider adding an activating agent like benzoyl chloride (1.1 eq) after the base, followed by TMSCN, to facilitate the classic Reissert-Henze pathway.
Complex Product Mixture 1. Reaction temperature too high, causing decomposition. 2. Water contamination hydrolyzing TMSCN and intermediates.1. Run the reaction at a lower temperature for a longer time. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere.
Difficult Purification Product streaks badly on silica gel chromatography.The pyrrole and pyridine nitrogens can interact strongly with silica. Add 0.5-1% of triethylamine or ammonia solution to the eluent system to improve peak shape and recovery.
References
  • Yutilov, Y. M., & Svertilova, I. A. (2018). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. Available at: [Link]

  • Francke, R., & Schollmeyer, D. (2022). eCyanation Using 5-Aminotrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Molecules, 27(15), 4958. Available at: [Link]

  • Štarha, P., et al. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta Crystallographica Section E, 69(Pt 3), o381. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • PMC. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • PubMed. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • ResearchGate. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Available at: [Link]

  • ACS Publications. (1981). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. Available at: [Link]

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • Google Patents. (2011). CN103387530A - 5-bromoindole preparation method.
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Technical Support Center: Optimizing Column Chromatography for 4-Cyano-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-cyano-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this important class of heterocyclic compounds. Here, we synthesize technical principles with field-proven insights to empower you to optimize your separations, improve purity, and increase yield.

Introduction: The Chromatographic Challenge of 4-Cyano-7-Azaindole Derivatives

4-cyano-7-azaindole and its derivatives are privileged scaffolds in medicinal chemistry. However, their purification by silica gel column chromatography presents a unique set of challenges. The presence of the basic pyridine nitrogen, the acidic indole N-H, and the polar cyano group creates a molecule with complex electronic and interactive properties. These features often lead to strong, undesirable interactions with the acidic silanol groups on the surface of silica gel, resulting in common issues such as poor peak shape, streaking, and in some cases, irreversible adsorption of the compound onto the stationary phase.[1][2] This guide provides a systematic approach to troubleshooting and optimizing your purification methods for these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my 4-cyano-7-azaindole derivatives show significant peak tailing on a silica gel column?

Peak tailing is often a result of strong, non-ideal interactions between basic compounds and the acidic surface of silica gel.[1][3] The lone pair of electrons on the pyridine nitrogen of the 7-azaindole core can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to some molecules being retained more strongly than others, resulting in a "tailing" effect as they slowly elute from the column.

Q2: I'm observing very poor recovery of my compound from the column. What could be the cause?

Poor recovery is typically due to irreversible adsorption of your compound onto the silica gel. This can happen if the interaction between your basic 4-cyano-7-azaindole derivative and the acidic silanol groups is excessively strong.[4] In some instances, the acidic nature of the silica gel can also lead to the decomposition of sensitive compounds.[4]

Q3: Can I use reversed-phase chromatography for these compounds?

Yes, reversed-phase chromatography is a viable alternative. It is particularly useful for polar compounds that may have limited retention on normal-phase silica.[2] In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[2] For basic compounds like 4-cyano-7-azaindole derivatives, adjusting the pH of the mobile phase is crucial for achieving good separation and peak shape.[5][6]

Q4: What is a good starting point for developing a solvent system for my 4-cyano-7-azaindole derivative on a silica gel column?

A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For more polar derivatives, a combination of dichloromethane (DCM) and methanol (MeOH) is often effective.[1] It is highly recommended to first perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.35 for your target compound.[7][8]

Troubleshooting Guide: From Tailing Peaks to Elution Failures

This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Severe Peak Tailing and Streaking on TLC and Column

Q: My compound streaks badly on the TLC plate and the peaks from my column are broad with significant tailing. How can I improve the peak shape?

A: This is a classic sign of strong acid-base interactions between your basic compound and the acidic silica gel. Here’s a systematic approach to resolve this:

  • Incorporate a Basic Modifier: The most effective way to counteract the acidic silanol groups is to add a small amount of a basic modifier to your mobile phase. This "competing base" will interact with the active sites on the silica, minimizing their interaction with your compound.[9]

    • Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent. Start with a low concentration and increase it if necessary. TEA is a volatile base that is easily removed during solvent evaporation.[7]

    • Ammonia Solution: For very basic compounds, using a solution of methanol saturated with ammonia as the polar component of your mobile phase can be highly effective. A common mobile phase is a gradient of DCM and MeOH containing a small percentage of concentrated ammonium hydroxide.

  • Deactivate the Silica Gel: You can reduce the acidity of your silica gel before running the column.[7]

    • Protocol for Silica Deactivation: Prepare a slurry of your silica gel in the chosen mobile phase that already contains 1-3% triethylamine. Let this stand for a short period, then pack your column. This pre-treatment helps to neutralize the most acidic sites on the silica surface.[7]

  • Consider an Alternative Stationary Phase: If the above methods are not sufficient, you may need to switch to a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[8] Neutral or basic alumina will have fewer acidic sites, leading to improved peak shape.

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface that is less acidic than bare silica and can provide excellent separation for basic compounds without the need for mobile phase modifiers.[9]

Problem 2: The Compound Won't Elute from the Column

Q: My compound appears to be stuck at the top of the column and won't move even with a highly polar solvent system like 10% MeOH in DCM. What should I do?

A: This indicates a very strong, potentially irreversible, interaction with the silica gel or decomposition of the compound. Here are the steps to troubleshoot this issue:

  • Verify Compound Stability: Before running a large-scale column, it's crucial to check if your compound is stable on silica gel.[4]

    • TLC Stability Test: Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[4]

  • Drastically Increase Mobile Phase Polarity (with a Modifier): If you are confident the compound is stable, a more aggressive mobile phase is needed.

    • Increase Methanol Concentration: Gradually increase the percentage of methanol in your DCM/MeOH mixture. Be aware that high concentrations of methanol can sometimes cause the silica to dissolve slightly.

    • Add a Basic Modifier: As mentioned previously, adding triethylamine or ammonia to the mobile phase can disrupt the strong interactions and facilitate elution.

  • Change the Stationary Phase: If the compound still doesn't elute, silica gel is likely not the appropriate stationary phase.

    • Reversed-Phase Chromatography: This is often the best solution for highly polar compounds that bind too strongly to silica. A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[2][10]

Problem 3: Poor Separation of Closely Related Impurities

Q: My 4-cyano-7-azaindole derivative is co-eluting with a closely related impurity. How can I improve the resolution?

A: Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.

  • Optimize the Solvent System: The choice of solvents can significantly impact selectivity.

    • Try Different Solvent Combinations: If a hexanes/ethyl acetate system isn't working, try a DCM/acetone or a toluene/ethyl acetate system. Sometimes changing one of the solvents can alter the interactions with the stationary phase enough to improve separation.

    • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often provide better separation of closely eluting compounds.[7] Start with a less polar solvent system and slowly increase the proportion of the more polar solvent.

  • Fine-Tune the Polarity: Small changes in the solvent ratio can have a large impact on resolution. Prepare several TLC plates with slightly different solvent ratios (e.g., 20% EtOAc in hexanes, 22% EtOAc in hexanes, 25% EtOAc in hexanes) to find the optimal mobile phase for separation.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation.[11] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a smaller load.

Data Summary Table: Recommended Starting Solvent Systems
Compound PolarityStationary PhaseRecommended Mobile Phase (Starting Point)Modifier (if needed)
Low to MediumSilica GelHexanes/Ethyl Acetate (e.g., 70:30)0.1-1% Triethylamine
Medium to HighSilica GelDichloromethane/Methanol (e.g., 95:5)0.1-2% Triethylamine or NH4OH
HighReversed-Phase C18Water/Acetonitrile or Water/Methanol0.1% Formic Acid or TFA
Basic (General)Neutral/Basic AluminaHexanes/Ethyl Acetate or DCM/MeOHNone typically required

Experimental Protocols

Protocol 1: Step-by-Step Guide for a Gradient Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system where your target compound has an Rf of ~0.15-0.2 in a relatively non-polar solvent system. This will be your starting eluent.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, mix the silica gel with your starting eluent to form a slurry.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid air bubbles.[8]

    • Add a layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[7]

  • Elution:

    • Begin eluting with your starting solvent system, collecting fractions.

    • Gradually increase the polarity of the mobile phase. For example, if you start with 10% EtOAc in hexanes, you can increase to 15%, then 20%, and so on.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Fraction Analysis and Compound Isolation:

    • Combine the pure fractions containing your target compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Troubleshooting Workflow for Poor Separation

troubleshooting_workflow start Poor Separation Observed check_overloading Is the column overloaded? (>5% w/w sample to silica) start->check_overloading reduce_load Reduce sample load check_overloading->reduce_load Yes optimize_solvent Optimize mobile phase (fine-tune polarity) check_overloading->optimize_solvent No reduce_load->optimize_solvent change_solvents Try different solvent system (e.g., Toluene/EtOAc) optimize_solvent->change_solvents No improvement end_success Successful Separation optimize_solvent->end_success Improved gradient_elution Implement gradient elution change_solvents->gradient_elution run_gradient Run a shallow gradient gradient_elution->run_gradient Yes change_stationary_phase Consider alternative stationary phase (e.g., Alumina, C18) gradient_elution->change_stationary_phase No improvement run_gradient->end_success change_stationary_phase->end_success

Caption: Decision tree for troubleshooting poor separation.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • R-Tech Instruments. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Barboza, F. M., et al. (2021). Preparation of a Nitrogen Oil Compound Fraction by Modified Gel Silica Column Chromatography. Energy & Fuels, 35(15), 12185–12193. [Link]

  • Lanças, F. M., & Barbirato, M. A. (1994). Chromatographic Isolation of Nitrogen-Containing Compounds in Liquid Fuels 1 Ti(IV) Oxide Grafted onto Silica as Stationary Phase.
  • HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Science.gov. silica gel chromatography: Topics by Science.gov. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • MAC-MOD Analytical. Column Stability. [Link]

  • Angene Chemical. 4-Cyano-7-azaindole(CAS# 344327-11-3). [Link]

  • LoBrutto, R., et al. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Journal of Chromatography A, 913(1-2), 173-187. [Link]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • ResearchGate. (2025, August 10). HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. [Link]

  • University of Calgary. Column chromatography. [Link]

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • American Chemical Society. Rapid development of flash chromatography methods. [Link]

  • Teledyne LABS. Flash Method Development in a Flash. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Sorbead India. Different Types of Silica Gel Column Chromatography. [Link]

  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Mushtaq, N., et al. (2010). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 23(3), 327-331.

Sources

Troubleshooting low reactivity of nitrile group in 5-bromo-7-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for troubleshooting reactions involving 5-bromo-7-azaindole scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique chemical landscape of this important heterocyclic system. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and solve challenges in your own lab.

The 7-azaindole core is a privileged structure in medicinal chemistry, but its electronic properties can present challenges, particularly concerning the reactivity of substituents.[1][2] This guide focuses on one of the most common hurdles: the low reactivity of a nitrile group, often installed at the C3 or C4 position, in the presence of the C5-bromo atom, a key handle for diversification via cross-coupling.

Section 1: Troubleshooting Guide for Low Nitrile Reactivity

This section is structured in a direct question-and-answer format to address the most pressing experimental issues.

Q1: My nitrile hydrolysis to the carboxylic acid is failing or stalling at the amide intermediate. What's going wrong and how can I fix it?

Answer: This is the most frequently reported issue. The low reactivity stems from the electronic nature of the 7-azaindole ring system. The pyridine nitrogen (N7) is strongly electron-withdrawing, which reduces the electron density across the entire bicyclic system.[3][4][5] This effect deactivates the nitrile group, making the initial protonation (in acidic hydrolysis) or nucleophilic attack (in basic hydrolysis) significantly more difficult compared to standard aromatic nitriles.[6][7]

The reaction often stalls at the amide intermediate because the conditions required to hydrolyze the nitrile are not harsh enough to hydrolyze the resulting, also relatively stable, amide.

G Start Low Conversion in Nitrile Hydrolysis Purity Step 1: Verify Starting Material Purity & Integrity (NMR/LCMS) Start->Purity Conditions Step 2: Escalate Reaction Conditions Purity->Conditions If starting material is pure Acid Option A: Acidic Conditions Conditions->Acid Base Option B: Basic Conditions Conditions->Base Result Successful Conversion to Carboxylic Acid Acid->Result Monitor for completion Base->Result Monitor for completion

Diagram 1: Troubleshooting workflow for nitrile hydrolysis.

Your choice is between strongly acidic or strongly basic conditions, often at high temperatures.

Condition Reagents & Solvent Temperature Key Considerations & Rationale Typical Outcome
Strong Acid Conc. H₂SO₄ in H₂O (1:1)120-150 °CMost reliable method. The high concentration of protons overcomes the electronic deactivation. Requires careful handling and workup.[7][8]High yield of carboxylic acid.
Strong Base 6-12M NaOH or KOH in H₂O/EtOHReflux (100-120 °C)Can cause side reactions or degradation if other base-sensitive groups are present. The product is the carboxylate salt, requiring an acidic workup to protonate.[9][10]Good yield, but requires careful workup.
Microwave H₂SO₄/H₂O or NaOH/H₂O150-200 °CDrastically reduces reaction time by efficiently reaching high temperatures and pressures. Ideal for rapid library synthesis.Excellent yields in minutes vs. hours.

See Section 3, Protocol 1 for a detailed experimental procedure for robust acid-catalyzed hydrolysis.

Q2: I am struggling to reduce the nitrile to a primary amine. My reaction is either incomplete or I'm seeing significant side products. What should I do?

Answer: Nitrile reduction on this scaffold is challenging for two primary reasons: the aforementioned electronic deactivation and the potential for the 5-bromo substituent to undergo hydrodebromination (loss of bromine) under certain reductive conditions, especially catalytic hydrogenation.

The choice of reducing agent is critical. Stoichiometric metal hydrides are often too aggressive, while catalytic methods must be chosen carefully to preserve the C-Br bond.

Method Reagents & Solvent Key Considerations & Rationale Potential Pitfalls
Catalytic Hydrogenation H₂ (50-500 psi), Raney Nickel or PtO₂ in NH₃/MeOHHigh selectivity for the primary amine. The ammonia helps suppress the formation of secondary and tertiary amine side products.[11] Raney Nickel is often preferred as it can be less aggressive towards the C-Br bond than Pd/C.[12]Hydrodebromination. The C-Br bond can be cleaved, especially with Palladium catalysts or at high temperatures/pressures. Monitor reaction carefully.
Borane Reduction BH₃·THF or BMSChemoselective. Generally will not reduce the C-Br bond. Milder than LiAlH₄. The reaction proceeds via formation of a borane-nitrile adduct.[13][14]Requires anhydrous conditions. The workup can be complex to break down the boron-amine complexes.
Metal Hydride Reduction LiAlH₄ in THF/EtherVery powerful, but often unselective. Use only as a last resort if other methods fail.High risk of hydrodebromination. LiAlH₄ is a very strong reducing agent and can readily cleave aryl halides.[15]

Our Recommendation: Start with catalytic hydrogenation using Raney Nickel under an atmosphere of ammonia. See Section 3, Protocol 2 for a detailed procedure.

Q3: My Suzuki-Miyaura coupling at the 5-bromo position is sluggish. Could the nitrile group be interfering?

Answer: Yes, it's possible, though the primary inhibitor in these systems is often the unprotected azaindole N-H itself. Both the pyridine nitrogen (N7) and the nitrile nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[16][17]

The lone pairs on the nitrogen atoms can bind to the open coordination sites of the palladium center, competing with the necessary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

G Start Sluggish Suzuki Reaction Ligand Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Start->Ligand Rationale: Shields Pd center Base Use a Weaker, Non-Coordinating Base (e.g., K₂CO₃, K₃PO₄) Ligand->Base Rationale: Minimizes side reactions Precatalyst Employ a Modern Precatalyst (e.g., G3-Palladacycle) Base->Precatalyst Rationale: Ensures efficient generation of active Pd(0) Result Improved Reaction Rate & Yield Precatalyst->Result

Diagram 2: Logic for optimizing Suzuki coupling.
  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands form stable, highly active catalysts that are less susceptible to inhibition by nitrogen-containing substrates.[16]

  • Base Selection: Avoid strong, coordinating bases. Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[18]

  • Palladium Source: Use modern, well-defined palladium precatalysts (e.g., SPhos-Pd-G3). These ensure the efficient generation of the active Pd(0) species in the presence of the potentially inhibiting substrate.[19]

  • Solvent System: Aprotic polar solvents like 1,4-dioxane or DME with a small amount of water are generally effective.[20]

See Section 3, Protocol 3 for an optimized Suzuki-Miyaura coupling protocol.

Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the key electronic properties of the 7-azaindole ring system that affect nitrile reactivity?

The 7-azaindole system is a tale of two fused rings. The five-membered pyrrole ring is electron-rich, while the six-membered pyridine ring is electron-deficient due to the electronegative sp²-hybridized nitrogen atom at position 7.[5] The dominant effect across the molecule is the electron-withdrawing nature of the pyridine ring, which pulls electron density away from the pyrrole ring and any substituents attached to it. This overall electron deficiency makes nucleophilic attack on the nitrile carbon more difficult and reduces its basicity, hindering acid-catalyzed reactions.[3][4]

Azaindole [label=<

>];

label1 [label="Strongly electron-withdrawing\n(Inductive & Mesomeric Effect)", fontcolor="#EA4335"]; label2 [label="Deactivates nitrile group\ntowards hydrolysis and reduction", fontcolor="#202124"];

Azaindole -> label1 [style=invis]; Azaindole -> label2 [style=invis]; }

Diagram 3: Electronic effects in 7-azaindole.
FAQ 2: Are there any protecting group strategies to consider for the azaindole N-H to improve reaction outcomes?

Yes, protecting the N-H can be beneficial, particularly for metal-catalyzed reactions like Suzuki coupling. The acidic N-H proton can interfere with bases, and the nitrogen lone pair can inhibit the catalyst.[17]

  • Tosyl (Ts) or Benzenesulfonyl (Bes): These are robust protecting groups that significantly reduce the coordinating ability of the N-H. They are typically installed with TsCl or BesCl and a base like Et₃N or DMAP.[20] They are often cleaved under basic conditions (e.g., NaOH, reflux).[20]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): A useful group for milder protection/deprotection conditions.

  • Boc: While common, Boc protection on indoles can be labile under the acidic or thermal conditions sometimes required for nitrile transformations.

For Suzuki couplings, N-H protection is often a good strategy to ensure reproducibility and high yields.[20]

Section 3: Key Experimental Protocols
Protocol 1: Robust Acid-Catalyzed Hydrolysis of a Nitrile on the 5-Bromo-7-Azaindole Scaffold
  • Setup: To a pressure-rated vial equipped with a stir bar, add the 5-bromo-7-azaindole nitrile derivative (1.0 equiv).

  • Reagent Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water. Use approximately 10 mL of the acid solution per gram of starting material.

  • Reaction: Seal the vial tightly and heat the mixture to 130-140 °C with vigorous stirring for 12-24 hours. Caution: The reaction is under pressure. Use a proper heating block and safety shield.

  • Monitoring: Monitor the reaction by LC-MS by carefully taking a small aliquot, quenching it into a saturated NaHCO₃ solution, and extracting with ethyl acetate.

  • Workup: Cool the reaction vessel to room temperature in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. The product may precipitate. Adjust the pH to ~3-4 by the slow addition of a concentrated NaOH solution.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate or DCM (3x), combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Protocol 2: Selective Catalytic Hydrogenation for Nitrile Reduction
  • Catalyst Preparation: In a suitable high-pressure vessel, add Raney Nickel (approx. 50% by weight of the starting material) as a slurry in methanol.

  • Setup: Add the 5-bromo-7-azaindole nitrile derivative (1.0 equiv) dissolved in a 7N solution of ammonia in methanol.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 100-200 psi. Stir the reaction vigorously at room temperature for 16-48 hours.

  • Monitoring: Monitor the consumption of hydrogen and periodically check the reaction progress by LC-MS.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel chromatography or crystallization.

Protocol 3: Optimized Suzuki-Miyaura Coupling at the 5-Bromo Position
  • Setup: To an oven-dried vial, add the 5-bromo-7-azaindole nitrile (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Seal the vial and heat to 80-100 °C for 4-18 hours, or until LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

References
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Retrieved from [Link]

  • Thieme. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]

  • ACS Publications. (2006). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for hydrolysis of nitriles.
  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chemistry of Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (2016). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • PubMed. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (1970). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • YouTube. (2020). Acid-catalyzed nitrile hydrolysis. J Michelle Leslie. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-7-azaindole.
  • PubMed Central. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic process of 5-bromo-7-azaindole.
  • ResearchGate. (n.d.). Transition-metal-catalyzed addition of nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 5-bromo-7-azaindole.
  • ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 7-azaindole derivatives showing the significance of.... Retrieved from [Link]

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Validation & Comparative

Strategic Guide: Crystal Structure Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a strategic technical framework designed for researchers and crystallographers. It provides a comparative analysis of the structural determination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , benchmarking it against its parent scaffold, 5-bromo-7-azaindole.[1]

Executive Summary & Structural Significance

This compound (hereafter 5-Br-4-CN-7AI ) represents a critical pharmacophore in kinase inhibitor development. The 7-azaindole core is a bioisostere of purine, widely used in ATP-competitive inhibitors (e.g., Vemurafenib).

The introduction of the 4-carbonitrile (CN) group alongside the 5-bromo (Br) atom creates a unique "push-pull" electronic environment and a sterically congested core. This guide compares the structural behavior of 5-Br-4-CN-7AI against the established 5-Bromo-7-azaindole (5-Br-7AI) benchmark, providing a roadmap for solving, analyzing, and publishing this specific crystal structure.

Comparative Overview
FeatureBenchmark: 5-Br-7AI [1]Target: 5-Br-4-CN-7AI (Predicted/Experimental)
Electronic Nature Moderately electron-deficient pyridine ring.Highly electron-deficient due to 4-CN/5-Br synergy.
H-Bond Donor Pyrrole N1-H (Moderate acidity).Pyrrole N1-H (Enhanced acidity due to 4-CN).
H-Bond Acceptors Pyridine N7 (Strong).Pyridine N7 (Weaker) + Nitrile N (New competitor).
Dominant Motif Centrosymmetric

dimers (N-H···N7).
Competition:

dimers vs. Catemers (N-H···NC).[2]
Crystallization Readily crystallizes from polar solvents.Likely requires mixed polarity (e.g., MeOH/DCM) to solubilize.

Structural Analysis & Causality

Expert Insight: Understanding the "Why" behind the packing.

A. The Benchmark: 5-Bromo-7-azaindole

The crystal structure of the parent compound (Ref [1]) reveals a planar molecule that crystallizes in the monoclinic space group


.
  • Mechanism: The packing is driven by N1—H···N7 hydrogen bonds (

    
    ).
    
  • Topology: These interactions form classic centrosymmetric inversion dimers (Graph Set

    
    ).
    
  • Secondary Interactions: The dimers stack via

    
     interactions and weak 
    
    
    
    contacts, forming zigzag chains.
B. The Target: Effect of the 4-Cyano Group

Adding a nitrile group at position 4 drastically alters the landscape:

  • Steric Wedge: The linear -C≡N group protrudes from the "bay" region. While not as bulky as a methyl group, its dipole moment is massive (~3.9 D).

  • Electronic Activation: The cyano group is a strong electron-withdrawing group (EWG). It pulls electron density from the pyrrole ring, making the N1-H proton significantly more acidic .

  • Acceptor Competition: The nitrile nitrogen is a viable hydrogen bond acceptor.

    • Hypothesis: If the steric bulk at C4/C5 prevents the close approach required for N1-H···N7 dimerization, the structure may shift to a linear catemer motif (N1-H···N(cyano)) or a solvated structure.

Experimental Protocol: Self-Validating Workflow

Trustworthiness: This protocol ensures data integrity from synthesis to CIF publication.

Step 1: Crystallization Screening (The "Goldilocks" Zone)

The 5-Br-4-CN-7AI molecule has low solubility in non-polar solvents but may aggregate too fast in polar protic solvents.

  • Method A (Vapor Diffusion): Dissolve 10 mg in THF (solvent); diffuse Pentane (antisolvent). Target: High-quality single blocks.

  • Method B (Slow Evaporation): 1:1 mixture of Methanol/Acetonitrile. Target: Polymorph screening.

Step 2: X-Ray Data Collection Strategy

Due to the heavy Bromine atom (


), absorption is the primary source of error.
  • Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption (
    
    
    ).
  • Redundancy: Collect high redundancy (>6x) to allow for rigorous empirical absorption correction (SADABS/TWINABS).

  • Resolution: Aim for

    
     or better to resolve the electron density between the C4-C(cyano) bond.
    
Step 3: Structure Solution & Refinement
  • Heavy Atom Method: The Bromine atom will dominate the Patterson map. Use it to phase the structure if Direct Methods struggle.

  • Disorder Check: The Cyano group (linear) and Bromine (spherical) can sometimes suffer from positional disorder if the molecule tumbles in the lattice. Check thermal ellipsoids carefully.

Visualizing the Workflow

The following diagram outlines the decision logic for solving the structure, ensuring no false minima are reached.

StructureSolution Start Crystal Harvest (5-Br-4-CN-7AI) Screen Unit Cell Determination (Check for Twinning) Start->Screen SpaceGroup Space Group Assignment (Expect Monoclinic/Triclinic) Screen->SpaceGroup Solve Structure Solution (SHELXT - Locate Br) SpaceGroup->Solve Refine Refinement (SHELXL) Anisotropic Br, N, C Solve->Refine H_Check Difference Fourier Map Locate N-H Proton Refine->H_Check Validation Check H-Bond Motif (Dimer vs Catemer) H_Check->Validation Validation->Refine Disorder Found Publish Generate CIF & Publish Validation->Publish R1 < 5%

Caption: Decision tree for the structural determination of halogenated azaindoles.

Comparative Data Presentation

When publishing, present your data alongside the benchmark to highlight the structural impact of the nitrile group.

Table 1: Crystallographic Benchmarks
Parameter5-Bromo-7-azaindole [1]5-Br-4-CN-7AI (Template for Your Data)
Crystal System Monoclinic[To be determined]
Space Group

[Likely P21/c or P-1]
a, b, c (

)
8.90, 13.36, 5.83[Insert Data]
Volume (

)
675.5[Expect > 700 due to CN]
Density (

)
1.938

[Expect ~1.8 - 2.0]
R-Factor (

)
0.02 - 0.05[Target < 0.05]
Table 2: Hydrogen Bonding Geometry
InteractionDistance (

)
Angle (

)
Interpretation
N1-H···N7 (Benchmark)2.87

170°Strong dimer; planar packing.
N1-H···N(CN) (Hypothesis)[Measure][Measure]If present, indicates "supramolecular tape" formation.
C-H···Br 3.6 - 3.8

>120°Weak dispersion forces stabilizing layers.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[2][3][4][5][6][7][8][9][10] Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.[10]

  • Sengupta, A., et al. (2018). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry, 83(21).

  • Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry.

  • Cambridge Structural Database (CSD) . Search for Refcode: XOMZID (Parent structure).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Compound Classification: Functionalized 7-Azaindole Derivative Primary Hazards: Acute Toxicity (Oral/Inhalation), Severe Eye Irritation, Potential Bioactivity (Kinase Inhibition), and Thermal Cyanide Generation.

As a Senior Application Scientist, I must emphasize that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is not merely a generic organic building block. It is a dual-hazard pharmacophore combining a halogenated heterocycle with a nitrile group. While aromatic nitriles are generally more stable than aliphatic ones, this compound presents specific risks regarding metabolic stability (potential for delayed toxicity) and incompatibility with strong acids (risk of hydrolysis to amides/acids or trace HCN release under extreme conditions).

Operational Directive: Treat this compound as a Potentibally Bioactive Substance (PBS) until a specific Occupational Exposure Limit (OEL) is established. All handling of the solid powder must occur within a containment device.

Part 1: Engineering Controls & Risk Assessment

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

The Containment Hierarchy
State of MatterRequired Engineering ControlRationale
Solid (Powder) Class II Biological Safety Cabinet or Powder Containment Hood (HEPA Filtered)The 7-azaindole core is a privileged scaffold for kinase inhibitors. Inhalation of dust could trigger biological activity.
Solution (Organic) Chemical Fume Hood (Face velocity: 0.5 m/s)Prevents inhalation of solvent vapors and aerosols during transfer.
Reaction (Heated) Fume Hood + Blast Shield Thermal decomposition of the nitrile moiety at high temperatures (>150°C) can release Hydrogen Cyanide (HCN) gas.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption (common with azaindoles) and mucous membrane irritation .

Glove Selection Protocol

Standard nitrile gloves may degrade rapidly in the presence of the halogenated solvents (e.g., Dichloromethane) often used to dissolve this compound.

ParameterStandard Handling (Weighing/Transfer)High-Risk Handling (Dissolution in DCM/Chloroform)
Glove Material Nitrile (min 0.11 mm thickness)Silver Shield (Laminate) or Double Nitrile (Orange/Blue)
Technique Double-gloving recommended.[1]Mandatory Double-gloving. Change outer glove immediately upon splash.
Breakthrough >480 mins (Solid state)<15 mins (if dissolved in DCM) - Critical Alert
Causality Solid powder does not permeate nitrile quickly.Halogenated solvents carry the solute through the glove matrix, facilitating transdermal delivery of the toxicant.
Body & Respiratory Protection
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are insufficient for fine powders that can drift around side shields.

  • Respiratory: If engineering controls (hood) fail or are unavailable, a P100/P3 (Particulate) respirator is required for solids. For solutions, use an OV/AG (Organic Vapor/Acid Gas) cartridge.

  • Clothing: Lab coat (buttoned to neck) + chemically resistant apron if handling >5g. Long pants and closed-toe leather/composite shoes are non-negotiable.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer

Objective: Eliminate static-induced powder dispersal.

  • Static Neutralization: 7-azaindoles are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.

  • The "Boat-to-Vial" Rule: Never weigh directly into the reaction flask if the flask neck is narrow. Weigh into a disposable anti-static weighing boat or parchment paper.

  • Decontamination: After transfer, wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol). Do not use dry paper towels, as this generates static.

Workflow 2: Reaction Setup (Acid Sensitivity)

Objective: Prevent nitrile hydrolysis and runaway exotherms.

  • Solvent Choice: Dissolve the compound in the solvent (e.g., DMF, DMSO, THF) before adding any reagents.

  • Acid Warning: If the protocol involves strong acids (e.g., HCl, H2SO4), add the acid dropwise at 0°C . The nitrile group at position 4 is electron-deficient and susceptible to hydrolysis; rapid addition can cause an exotherm that volatilizes toxic byproducts.

  • Temperature Monitoring: Use an internal temperature probe. Maintain reaction temperature <100°C unless using a sealed pressure vessel.

Part 4: Emergency Response & Waste Disposal

Decision Logic: Exposure & Spills

SafetyLogic Start Incident Detected Type Identify Type Start->Type Skin Skin Exposure Type->Skin Dermal Contact Eye Eye Exposure Type->Eye Splash/Dust Spill Bench Spill (Solid) Type->Spill Contamination ActionSkin 1. Remove Gloves/Coat 2. Wash with Soap/Water (15m) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Flush Eye Station (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionSpill 1. Wet Wipe (prevent dust) 2. Place in Haz Waste 3. Wash Surface x3 Spill->ActionSpill

Caption: Immediate response logic for exposure or contamination events involving this compound.

Waste Disposal Protocol

This compound contains Halogens (Bromine) and Nitrogen (Nitrile/Pyridine) . It cannot be disposed of in general organic waste if your facility segregates halogenated solvents.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Solid Waste - Toxic/Irritant" .

  • Liquid Waste:

    • Segregation: Must go into "Halogenated Organic Waste" stream.[1]

    • pH Check: Ensure waste stream is not strongly acidic (pH < 2) to prevent long-term hydrolysis of the nitrile in the waste drum. If acidic, neutralize to pH 6-8 before disposal.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Pyridinecarbonitrile. Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[3][4] National Library of Medicine. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.